

# BAY 1217224: A Technical Guide to a Novel Thrombin Inhibitor

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## Compound of Interest

Compound Name: BAY 1217224

Cat. No.: B11928129

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **BAY 1217224**, a novel, neutral, non-prodrug thrombin inhibitor with promising oral pharmacokinetics. The information presented is compiled from publicly available research, primarily the seminal work by Hillisch et al. in the Journal of Medicinal Chemistry.<sup>[1][2]</sup>

## Chemical Structure and Properties

**BAY 1217224** is a potent and selective inhibitor of thrombin, a key serine protease in the coagulation cascade. Its chemical structure is characterized by a central benzoxazole scaffold.

Chemical Name: N-((R)-1-(3-chlorophenyl)-2,2-difluoroethyl)-5'-methoxy-2'-((2S,5R)-5-methyl-2-(2-morpholinoethoxy)piperidine-1-carbonyl)-[2,4'-bipyridin]-5-amine  
Molecular Formula: C<sub>24</sub>H<sub>27</sub>ClFN<sub>3</sub>O<sub>5</sub> Molecular Weight: 491.94 g/mol CAS Number: 1639886-32-0

A 2D representation of the chemical structure is provided below:

(Image of the chemical structure of **BAY 1217224** would be placed here if image generation were possible.)

## Mechanism of Action and Signaling Pathway

**BAY 1217224** exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin,

which is essential for clot formation. By binding to the active site of thrombin, **BAY 1217224** prevents this conversion and subsequent clot formation.

The following diagram illustrates the coagulation cascade and the point of inhibition by **BAY 1217224**.

Caption: The Coagulation Cascade and Inhibition by **BAY 1217224**.

## Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for **BAY 1217224**, as reported by Hillisch et al.[1]

**Table 1: In Vitro Potency and Selectivity**

Target	IC <sub>50</sub> (nM)
Thrombin (human)	0.6
Factor Xa (human)	>10000
Trypsin (bovine)	2800
Factor VIIa (human)	>10000
Factor IXa (human)	>10000
Factor XIa (human)	>10000
Activated Protein C (human)	>10000

**Table 2: In Vitro ADME and Physicochemical Properties**

Parameter	Value
Caco-2 Permeability (Papp A → B)	15 x 10 <sup>-6</sup> cm/s
Caco-2 Efflux Ratio	1.2
Kinetic Solubility (pH 6.5)	150 µM
clogP	3.5
tPSA	85 Å <sup>2</sup>

**Table 3: In Vivo Pharmacokinetics in Rats**

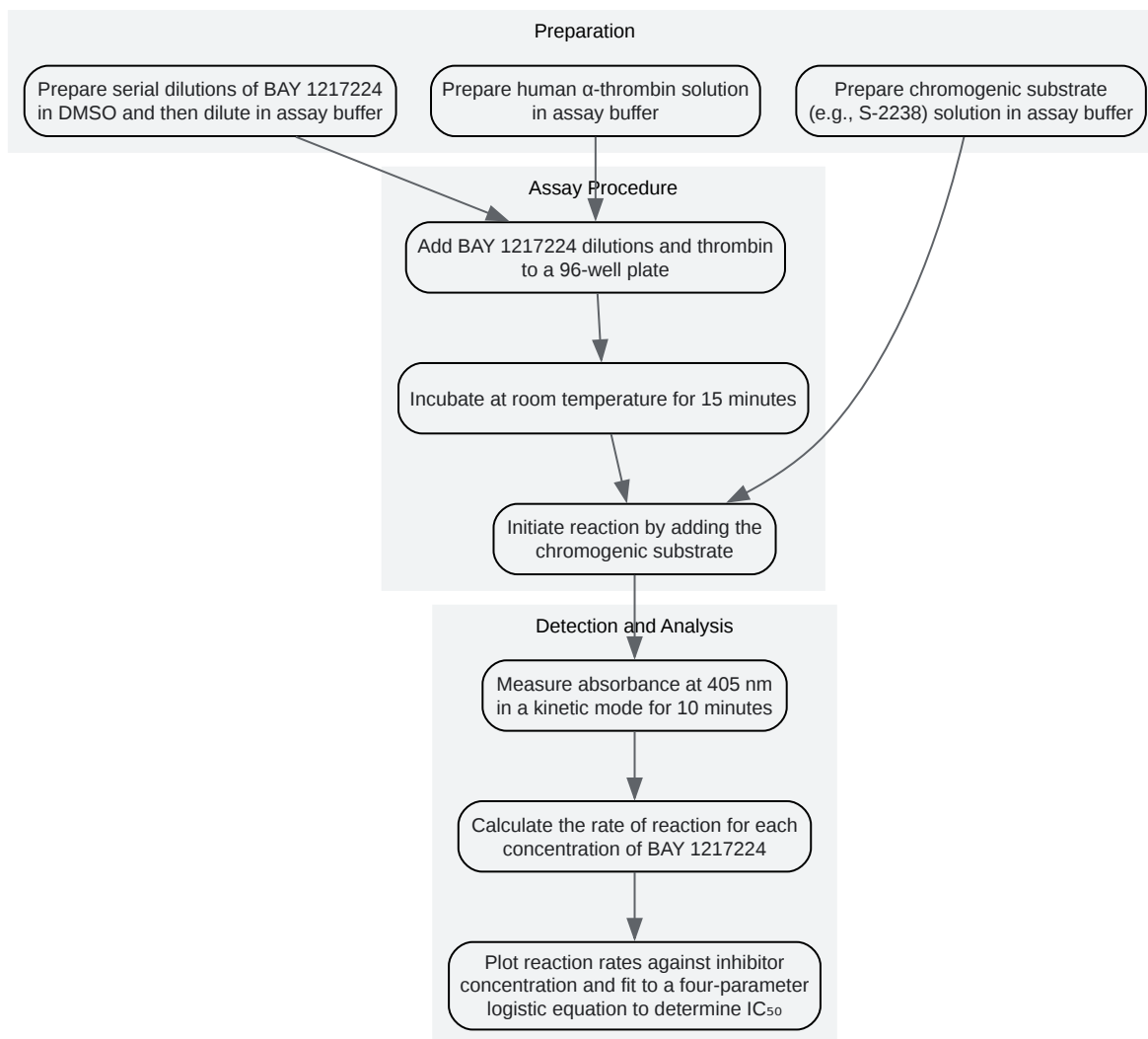
Parameter	Value (1 mg/kg, p.o.)
C <sub>max</sub>	150 ng/mL
T <sub>max</sub>	1.5 h
AUC	600 ng·h/mL
Oral Bioavailability (F)	60%
Half-life (t <sub>1/2</sub> )	4 h

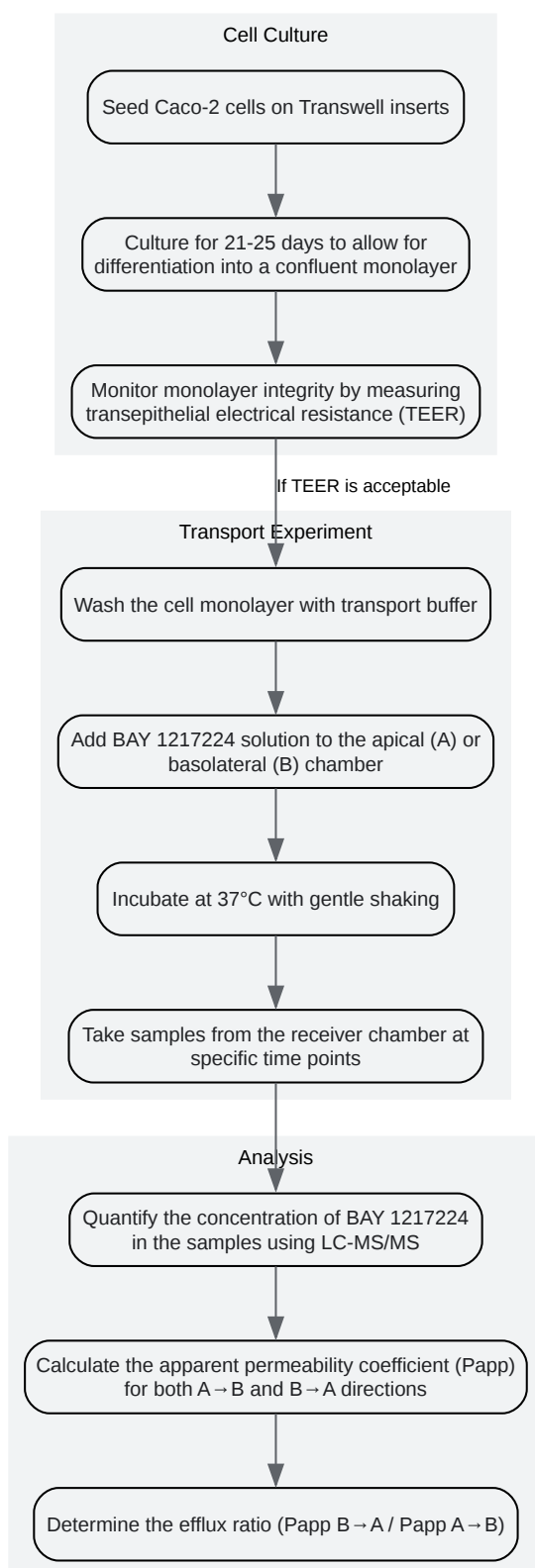
## Experimental Protocols

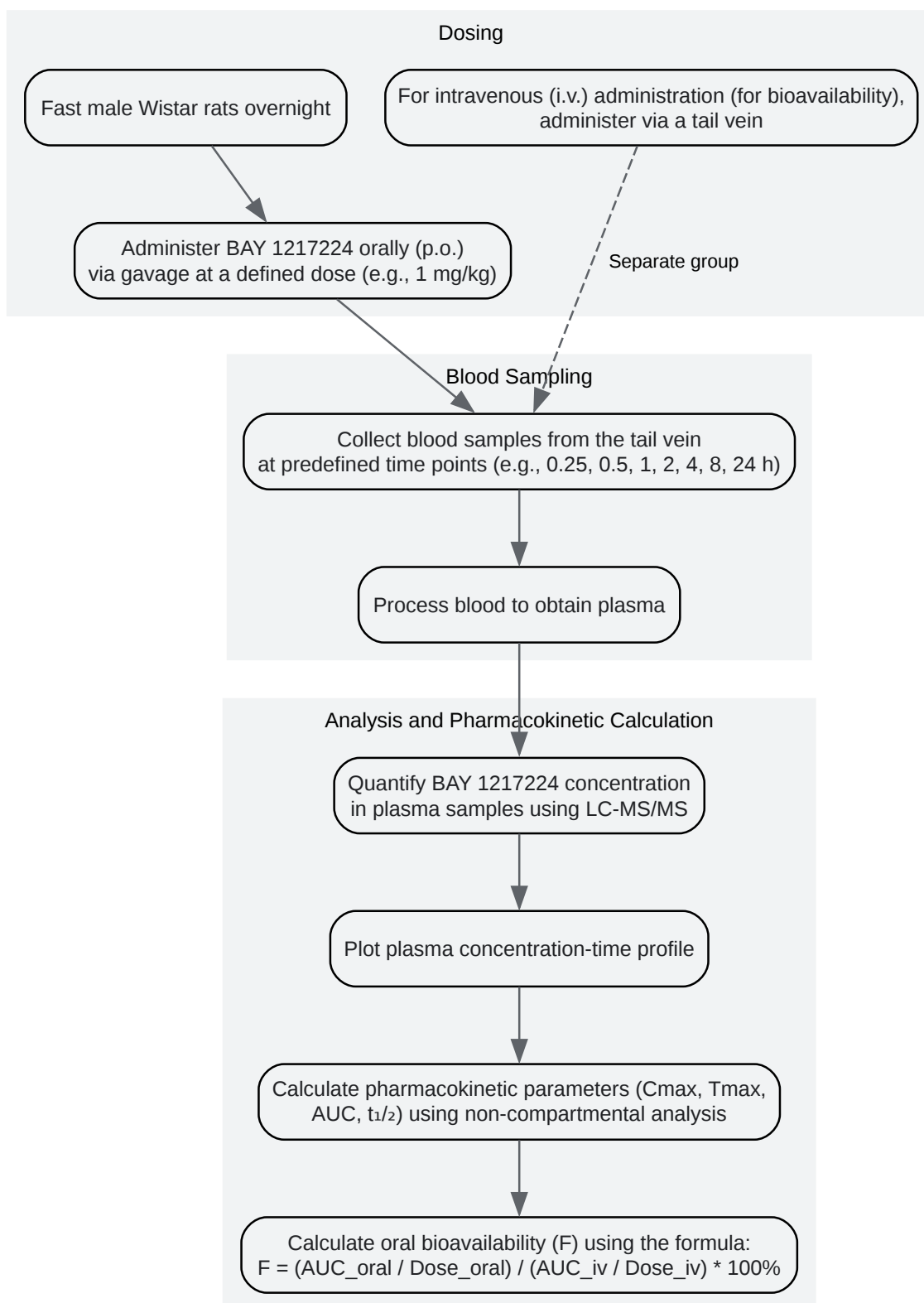
The following are detailed methodologies for key experiments cited in the characterization of **BAY 1217224**.

### Thrombin Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **BAY 1217224** against human thrombin.







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## References

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